

# Technical Guide: Biological Activity & Pharmacological Profile of 3-(3-Fluorophenyl)morpholine

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## Compound of Interest

Compound Name: 3-(3-Fluorophenyl)morpholine

CAS No.: 1196551-89-9

Cat. No.: B3089640

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## Executive Summary

**3-(3-Fluorophenyl)morpholine** is a "privileged scaffold" in medicinal chemistry, distinct from its regioisomer, the psychostimulant 3-Fluorophenmetrazine (3-FPM). While often misidentified due to nomenclature similarities, this compound represents a specific chemotype—the 3-aryl-morpholine—which exhibits a unique pharmacological profile compared to the classic 2-aryl-morpholine (phenmetrazine) class.

Its biological activity is bifurcated into two primary domains:

- **Intrinsic Activity:** It functions as a monoamine modulator with preferential affinity for the Norepinephrine Transporter (NET), conferring anorectic and mild psychostimulant properties.
- **Fragment Utility:** It serves as a critical pharmacophore in the development of NK1 receptor antagonists (anti-emetic/anxiolytic) and BACE-1 inhibitors (Alzheimer's disease therapeutics), where the 3-fluorophenyl moiety improves metabolic stability against CYP450 oxidation.

## Chemical Structure & Properties[1][2][3][4][5]

Understanding the regiochemistry is vital for predicting biological outcomes. Unlike phenmetrazine derivatives where the phenyl ring is at position 2, this compound features the phenyl ring at position 3.

| Property              | Specification   |
|-----------------------|---|
| IUPAC Name            | 3-(3-Fluorophenyl)morpholine  |
| Molecular Formula     | C <sub>10</sub> H <sub>12</sub> FNO   |
| Molecular Weight      | 181.21 g/mol  |
| Key Isomerism         | Exists as (3R) and (3S) enantiomers. The (3R) enantiomer is often the bioactive pharmacophore in NK1 antagonists. |
| Lipophilicity (cLogP) | ~1.8 (Fluorine substitution increases lipophilicity vs. parent 3-phenylmorpholine).                               |
| pKa                   | ~8.4 (Secondary amine).   |

### Structural Differentiation (Critical)

- **3-(3-Fluorophenyl)morpholine**: Phenyl at C3. Profile: NRI/SRI, NK1 antagonist scaffold.
- 3-Fluorophenmetrazine (3-FPM): Phenyl at C2, Methyl at C3. Profile: Potent Dopamine/Norepinephrine Releaser (NDRA).

## Pharmacodynamics & Mechanism of Action

### Monoamine Transporter Activity

The 3-phenylmorpholine core acts as a substrate-based inhibitor of monoamine transporters. The addition of the fluorine atom at the meta position of the phenyl ring exerts a strong electron-withdrawing effect, modulating the basicity of the morpholine nitrogen and enhancing affinity for the Norepinephrine Transporter (NET).

- Mechanism: Reuptake Inhibition > Release.

- Selectivity: NET > SERT > DAT.
- Biological Outcome: Increased synaptic norepinephrine levels leading to appetite suppression and alertness, with lower abuse potential than dopamine-centric 2-phenylmorpholines.

## Tachykinin NK1 Receptor Antagonism

This scaffold is a validated pharmacophore for Neurokinin-1 (NK1) receptor antagonists. The 3-phenylmorpholine moiety mimics the spatial arrangement of the phenylalanine residues in Substance P (the endogenous ligand).

- Binding Mode: The morpholine nitrogen forms a salt bridge with conserved aspartate residues in the NK1 receptor pocket, while the 3-fluorophenyl group engages in  $\pi$ -stacking interactions.
- Therapeutic Relevance: Blockade of NK1 receptors mediates anti-emetic effects (chemotherapy-induced nausea) and anxiolysis.

## BACE-1 Inhibition (Alzheimer's Research)

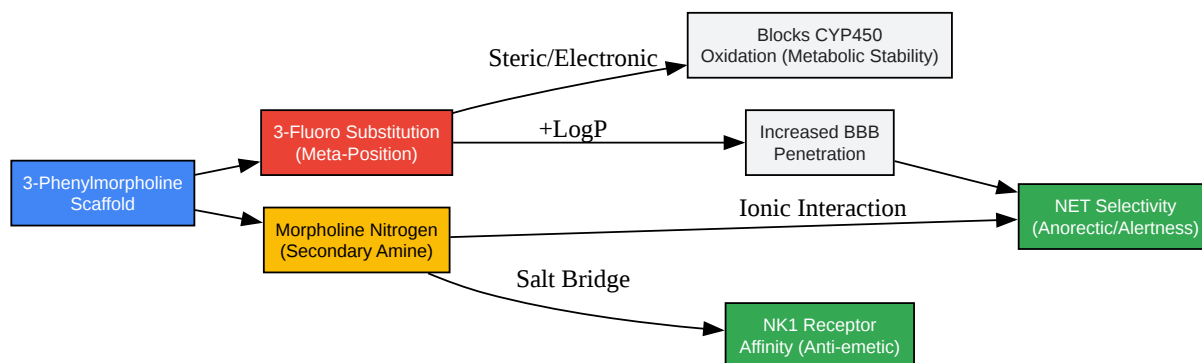
In fragment-based drug design, **3-(3-fluorophenyl)morpholine** derivatives function as transition-state mimetics for

$\beta$ -secretase (BACE-1). The fluorine atom is critical here; it blocks metabolic "soft spots" on the phenyl ring, extending the half-life of the inhibitor in the CNS.

## Visualization: Structure-Activity Relationship (SAR)

### [5]

The following diagram illustrates the functional logic of the molecule's design and its downstream biological effects.



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Figure 1: SAR analysis highlighting the impact of fluorination on metabolic stability and receptor binding profiles.

## Experimental Protocols

To validate the biological activity of **3-(3-Fluorophenyl)morpholine**, the following standardized protocols are recommended.

### In Vitro Monoamine Uptake Assay

Objective: Determine the IC<sub>50</sub> for NET, DAT, and SERT inhibition.

- Preparation: Transfect HEK293 cells with human NET, DAT, or SERT cDNA.
- Incubation: Plate cells in 96-well plates. Incubate with **3-(3-Fluorophenyl)morpholine** (concentration range: 1 nM – 100

M) for 15 minutes at 37°C.

- Substrate Addition: Add radiolabeled monoamines (

NE,

DA, or

5-HT).

- Termination: Terminate uptake after 5 minutes by washing with ice-cold buffer.
- Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.
- Analysis: Fit data to a non-linear regression model to calculate IC50.

## Microsomal Stability Assay

Objective: Assess the metabolic protection provided by the 3-fluoro group.

- System: Human liver microsomes (HLM) containing NADPH regenerating system.
- Reaction: Incubate 1

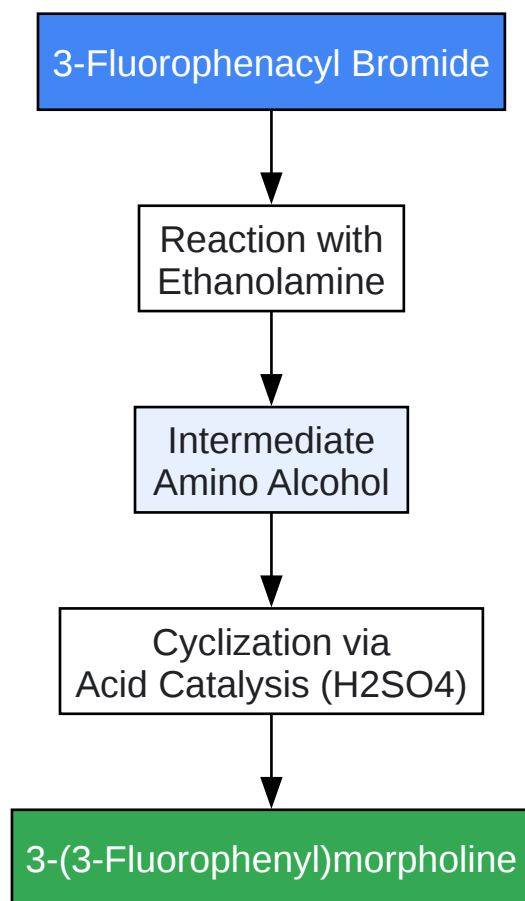
M test compound at 37°C.

- Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.
- Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.
- Analysis: Analyze supernatant via LC-MS/MS to determine intrinsic clearance ( ).

## Synthesis Pathway (Brief)

The synthesis of this specific isomer typically avoids the Friedel-Crafts route used for phenmetrazines (which yields 2-phenyl products) and instead utilizes

-haloketone reduction or amino-alcohol cyclization.



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Figure 2: General synthetic route for 3-aryl-morpholines.

## Toxicology & Safety Considerations

- Acute Toxicity: Predicted to be lower than amphetamine-class stimulants due to reduced dopaminergic potency.
- Metabolic Risks: While the 3-fluoro group blocks specific metabolic pathways, the morpholine ring is susceptible to ring-opening or N-oxidation.
- Handling: Standard laboratory safety for novel psychoactive substances (NPS) applies. Use fume hoods and avoid inhalation.

## References

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